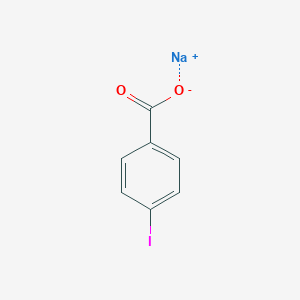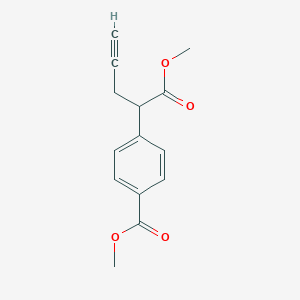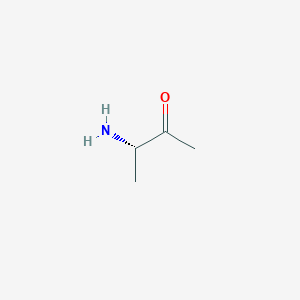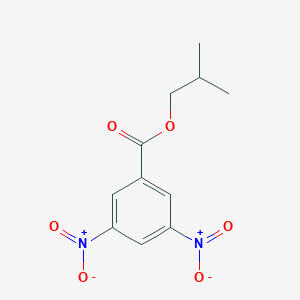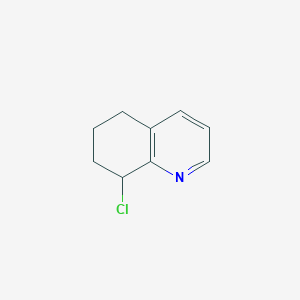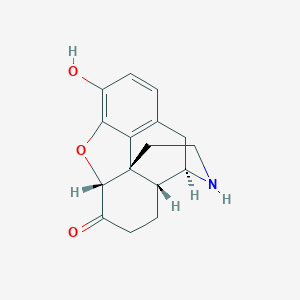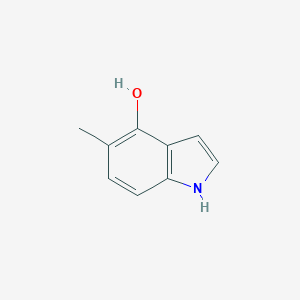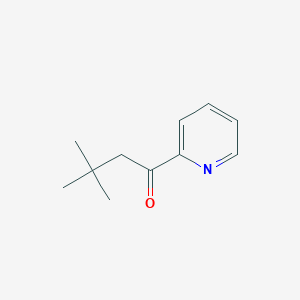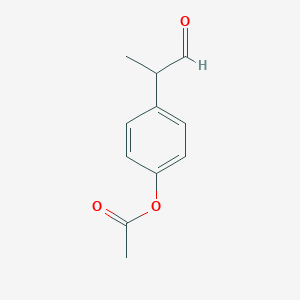
4-(1-Oxopropan-2-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Oxopropan-2-yl)phenyl acetate, also known as OPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate is not fully understood. However, it is believed that 4-(1-Oxopropan-2-yl)phenyl acetate exerts its effects by modulating the activity of various enzymes and receptors in the body. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This could explain why 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have anti-cancer properties.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer and neurological effects, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have other biochemical and physiological effects. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This could explain why 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have potential applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(1-Oxopropan-2-yl)phenyl acetate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have a relatively low toxicity profile, making it safe to use in lab experiments.
However, there are also some limitations to using 4-(1-Oxopropan-2-yl)phenyl acetate in lab experiments. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to be unstable in aqueous solutions, which could limit its use in certain experiments. Additionally, the mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4-(1-Oxopropan-2-yl)phenyl acetate. One area of research could focus on further elucidating the mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate. This could help to identify new potential therapeutic targets for the compound.
Another potential area of research could focus on developing new synthetic methods for 4-(1-Oxopropan-2-yl)phenyl acetate. This could help to improve the yield and purity of the compound, making it more accessible for research purposes.
Finally, there is potential for research on the use of 4-(1-Oxopropan-2-yl)phenyl acetate in combination with other compounds. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to synergize with other anti-cancer drugs, suggesting that it could be used in combination therapies to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of 4-(1-Oxopropan-2-yl)phenyl acetate involves the reaction of 4-hydroxyacetophenone with isobutyryl chloride in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the product is typically around 70-80%.
Applications De Recherche Scientifique
4-(1-Oxopropan-2-yl)phenyl acetate has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. 4-(1-Oxopropan-2-yl)phenyl acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, a process of programmed cell death, in cancer cells. This makes 4-(1-Oxopropan-2-yl)phenyl acetate a potential candidate for the development of cancer therapies.
Another potential application of 4-(1-Oxopropan-2-yl)phenyl acetate is in the field of neuroscience. 4-(1-Oxopropan-2-yl)phenyl acetate has been found to modulate the activity of GABA receptors, which are involved in the inhibition of neuronal activity. This makes 4-(1-Oxopropan-2-yl)phenyl acetate a potential candidate for the development of drugs that target GABA receptors and could be used to treat various neurological disorders.
Propriétés
Numéro CAS |
174150-71-1 |
|---|---|
Nom du produit |
4-(1-Oxopropan-2-yl)phenyl acetate |
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
[4-(1-oxopropan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-8(7-12)10-3-5-11(6-4-10)14-9(2)13/h3-8H,1-2H3 |
Clé InChI |
OWNQQWXXQWKXDM-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=C(C=C1)OC(=O)C |
SMILES canonique |
CC(C=O)C1=CC=C(C=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



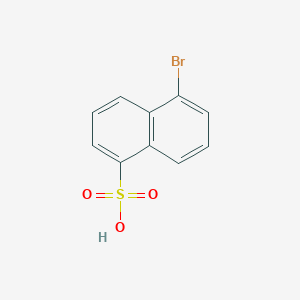
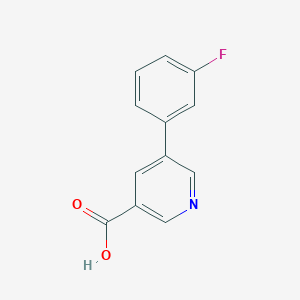
![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)
